cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride
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Overview
Description
- Piperidine-containing compounds play a crucial role in drug design and are present in various pharmaceutical classes and natural alkaloids.
- In this article, we’ll explore its synthesis, chemical properties, applications, and mechanism of action.
cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C₇H₁₄ClNO₃. It belongs to the piperidine family, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
- The synthetic routes for cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride involve several steps.
- One common method involves the acid-mediated alkyne functionalization with enamine formation, leading to the generation of an iminium ion. Subsequent reduction results in piperidine formation.
- it’s essential to note that strong electron-releasing substituents (such as 4-OMe) at the aryl ring may yield hydrolyzed derivatives instead of the desired piperidines .
Chemical Reactions Analysis
- cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type. For example, the reduction step typically involves hydrogen transfer via a metal catalyst.
- Major products formed from these reactions include substituted piperidines and related derivatives.
Scientific Research Applications
- Researchers have explored the applications of cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride in various fields.
- In chemistry, it serves as a building block for drug design due to its piperidine moiety.
- In biology and medicine, it may be used as a precursor for developing pharmaceutical compounds.
- In industry, it could find applications in fine chemicals synthesis or as an intermediate in organic synthesis.
Mechanism of Action
- The exact mechanism by which cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application.
- For example, if used as a drug, it may interact with specific molecular targets or pathways, leading to therapeutic effects.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While there are limited direct comparisons available, we can highlight its uniqueness based on its specific chemical structure and reactivity.
- Similar compounds in the piperidine family may include other piperidine derivatives with varying substituents or functional groups.
- detailed comparative studies would be necessary to provide a comprehensive list of similar compounds.
Properties
Molecular Formula |
C7H14ClNO3 |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
(2S,4R)-4-methoxypiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |
InChI Key |
KWMSQCYOHBPXCM-IBTYICNHSA-N |
Isomeric SMILES |
CO[C@@H]1CCN[C@@H](C1)C(=O)O.Cl |
Canonical SMILES |
COC1CCNC(C1)C(=O)O.Cl |
Origin of Product |
United States |
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